molecular formula C22H20FN3O3S B2416377 N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 900004-04-8

N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2416377
CAS No.: 900004-04-8
M. Wt: 425.48
InChI Key: SFNIBLRSUJQDPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H20FN3O3S and its molecular weight is 425.48. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

A study by Mary et al. (2020) synthesized and characterized a novel antiviral active molecule closely related to the compound . Their research focused on the molecule's equilibrium geometry, natural bond orbital calculations, and vibrational assignments using density functional B3LYP method. The analysis of intermolecular interactions based on the Hirshfeld surfaces was performed, which is crucial for understanding the molecular structure and its implications in drug design and pharmacokinetics. This study also investigated the molecule's antiviral potency through molecular docking against SARS-CoV-2 protein, suggesting its potential application in COVID-19 treatment strategies (Mary et al., 2020).

Antitumor Activity and Drug Design

Research by Huang et al. (2001) designed and synthesized sulfonamide derivatives to achieve potent antitumor agents with low toxicity. Although the specific compound was not directly mentioned, the research methodology and the approach of using sulfonamide derivatives for synthesizing antitumor agents provide valuable insights into the possible applications of N-(4-fluorobenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide in cancer treatment. The study elaborates on the synthesis process, molecular structure analysis, and the evaluation of antitumor activity, highlighting the potential for developing new antitumor drugs with enhanced efficacy and reduced side effects (Huang et al., 2001).

Synthesis and Evaluation for Therapeutic Applications

Another pertinent study involved the microwave-assisted synthesis of fluorinated coumarin-pyrimidine hybrids as potent anticancer agents. While this study does not directly reference the compound of interest, the methodologies employed for synthesizing and evaluating the biological activity of these hybrids could be applicable to the synthesis and therapeutic evaluation of this compound. The research demonstrated that the synthesized compounds showed significant cytotoxicity against human cancer cell lines, suggesting a framework for assessing the anticancer potential of similar compounds (Hosamani et al., 2015).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c1-2-11-26-21(28)20-19(16-5-3-4-6-17(16)29-20)25-22(26)30-13-18(27)24-12-14-7-9-15(23)10-8-14/h3-10H,2,11-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNIBLRSUJQDPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.